N-[3-(methylsulfanyl)phenyl]benzamide
Description
N-[3-(Methylsulfanyl)phenyl]benzamide is a benzamide derivative featuring a methylsulfanyl (-SMe) substituent at the meta position of the aniline ring.
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,16) |
InChI Key |
LVZMJTXFNSURPD-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure can be compared to other benzamide derivatives with variations in substituents on the phenyl ring or the benzamide nitrogen:
Key Observations :
- Biological Activity: Sulfur-containing substituents (e.g., -SMe, thiadiazole) correlate with antiviral activity, as seen in N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide, which inhibits Influenza A H3N2 with an EC₅₀ of 31.4 µM . In contrast, trifluoromethyl (-CF₃) and halogenated derivatives exhibit stronger antimicrobial or anticancer effects .
Physicochemical and Commercial Considerations
- Purity and Availability : Commercial derivatives like N-[3-(trifluoromethyl)phenyl]benzamide are available at 95–99% purity, suggesting robust synthetic protocols for halogenated benzamides .
- Solubility and Toxicity : Polar substituents (e.g., -OH) improve aqueous solubility but may increase cytotoxicity, as seen in salicylamides . In contrast, -SMe and -CF₃ groups balance lipophilicity and metabolic stability.
Preparation Methods
Benzoyl Chloride and Aniline Derivatives
The most direct route involves reacting benzoyl chloride with 3-(methylsulfanyl)aniline under basic conditions. This method, adapted from analogous benzamide syntheses, proceeds via nucleophilic acyl substitution:
Typical Conditions :
-
Solvent: Dichloromethane or tetrahydrofuran
-
Base: Triethylamine (2.5 equiv)
-
Temperature: 0°C to room temperature
-
Reaction Time: 4–6 hours
A key limitation is the hygroscopic nature of 3-(methylsulfanyl)aniline, requiring anhydrous conditions to prevent hydrolysis.
Catalytic Hydrogenation-Assisted Synthesis
Nitrile Intermediate Reduction
Patent CN101575297B describes a Friedel-Crafts alkylation and hydrogenation strategy applicable to methylsulfanyl-substituted benzamides. While the patent focuses on diphenylpropylamines, the methodology is adaptable:
-
Friedel-Crafts Alkylation :
-
Catalytic Hydrogenation :
For this compound, replacing cinnamontrile with a methylsulfanyl-containing nitrile could yield the target compound.
-
Catalyst: 5% Ni/diatomaceous earth
-
Pressure: 2–5 MPa H₂
-
Temperature: 80–120°C
-
Yield: 90–95%
Coupling Reagent-Mediated Methods
Carbodiimide-Based Activation
A study in ACS Omega details benzamide synthesis using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Advantages :
-
Avoids handling corrosive benzoyl chloride
-
Suitable for acid-sensitive substrates
-
Solvent: Dimethylformamide (DMF)
-
Coupling Agent: EDC (1.2 equiv)
-
Temperature: 25°C
-
Yield: 78–82%
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|
| Benzoyl Chloride | 85 | ≥95 | Moisture sensitivity |
| Catalytic Hydrogenation | 93 | ≥98 | High-pressure equipment needed |
| EDC Coupling | 80 | ≥90 | Cost of coupling reagents |
Table 2: Solvent Impact on Amidation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 4.5 | 85 |
| THF | 7.58 | 6.0 | 78 |
| DMF | 36.7 | 3.0 | 82 |
Polar aprotic solvents like DMF accelerate reactions but may complicate purification.
Optimization Strategies
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to synthesize benzamides without solvents:
Q & A
Q. What are the standard synthetic protocols for N-[3-(methylsulfanyl)phenyl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 3-(methylsulfanyl)aniline with benzoyl chloride derivatives under Schotten-Baumann conditions. Key steps include:
- Amide bond formation : Use of a base (e.g., NaOH) to deprotonate the amine, followed by nucleophilic acyl substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization may involve adjusting stoichiometry, temperature (0–25°C), and reaction time (4–12 hours) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the methylsulfanyl group (δ ~2.5 ppm for S–CH) and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., [M+H] at m/z 274.1) .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with IC quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Conflicting results (e.g., variable IC values) may arise from:
- Assay conditions : Differences in cell line viability, serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
- Compound stability : Degradation in DMSO or aqueous buffers; verify stability via LC-MS before testing .
- Structural analogs : Subtle substituent changes (e.g., oxadiazole vs. pyrazole rings) significantly alter activity. Perform SAR studies with controlled structural variations .
Q. What computational methods predict the interaction of this compound with biological targets?
Advanced approaches include:
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2, EGFR) using crystal structures from the PDB .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes (e.g., GROMACS, 50 ns simulations) .
- QSAR modeling : Relate electronic descriptors (e.g., logP, polar surface area) to activity using Random Forest or SVM algorithms .
Q. How can low synthetic yields of this compound be mitigated?
Strategies include:
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis) .
- Protecting groups : Temporarily shield reactive sites (e.g., Boc-protection of amines) to direct regioselectivity .
Q. What crystallographic data reveal about the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) shows:
- Planar benzamide core : Dihedral angles between phenyl rings typically <30°, stabilizing π-π interactions .
- H-bonding patterns : N–H···O=C interactions (2.8–3.2 Å) influence crystal packing .
- S–CH orientation : Methylsulfanyl groups adopt staggered conformations to minimize steric hindrance .
Methodological Challenges and Solutions
Q. How to address discrepancies in NMR spectral assignments for methylsulfanyl-containing analogs?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .
- Isotopic labeling : Synthesize -labeled methylsulfanyl groups for unambiguous assignment .
Q. What strategies enhance the solubility of this compound in aqueous assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
